molecular formula C21H19FN4O3S B11018548 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018548
M. Wt: 426.5 g/mol
InChI Key: ZWTHAZCAMPMQEC-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic organic compound featuring:

  • A thiadiazole ring with a 4-fluorobenzyl substituent at position 4.
  • A pyrrolidine-5-one core linked to a 2-methoxyphenyl group at position 1.
  • An amide bond connecting the thiadiazole and pyrrolidine moieties.

Preliminary studies suggest broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, though detailed mechanistic data remain under investigation .

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3S/c1-29-17-5-3-2-4-16(17)26-12-14(11-19(26)27)20(28)23-21-25-24-18(30-21)10-13-6-8-15(22)9-7-13/h2-9,14H,10-12H2,1H3,(H,23,25,28)

InChI Key

ZWTHAZCAMPMQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step often starts with the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiadiazole ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the thiadiazole and pyrrolidine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Cancer Research: Its ability to interact with biological macromolecules could be exploited in the design of new anticancer drugs.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism by which N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting or modulating their activity.

    Pathways Involved: The compound could affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Substituent Variations Reported Bioactivities
Target Compound Thiadiazole + 4-fluorobenzyl; Pyrrolidine-5-one + 2-methoxyphenyl N/A Antimicrobial, anticancer (IC50: 12 µM vs. HeLa cells)
Compound A
(N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide)
3-methoxyphenyl instead of 2-methoxyphenyl Methoxy group position Reduced anticancer activity (IC50: 28 µM vs. HeLa) but enhanced antifungal effects
Compound B
(N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide)
Methoxymethyl instead of 4-fluorobenzyl Aliphatic vs. aromatic substituent Lower cytotoxicity but improved solubility (logP: 1.9)
Compound C
(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide)
Ethyl group at thiadiazole position 5 Lack of fluorobenzyl Moderate antimicrobial activity (MIC: 8 µg/mL vs. S. aureus)
Compound D
(N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide)
Benzothiazole core instead of thiadiazole Core heterocycle substitution Dual antimicrobial/anticancer action (IC50: 18 µM vs. MCF-7)

Impact of Substituent Modifications

A. Position of Methoxy Group
  • 3-Methoxyphenyl (Compound A): The meta position increases rotational freedom, correlating with broader but less potent activity .
B. Thiadiazole Substituents
  • 4-Fluorobenzyl (target compound): The fluorine atom enhances electronegativity and membrane permeability (cLogP: 2.8 vs. 2.1 for non-fluorinated analogs) .
  • Methoxymethyl (Compound B): Aliphatic substituents improve aqueous solubility but reduce affinity for hydrophobic binding pockets .
C. Core Heterocycle Variations
  • Benzothiazole (Compound D): The fused aromatic system increases planar rigidity, favoring intercalation with DNA or enzyme active sites but limiting synthetic accessibility .

Biological Activity

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its diverse biological activities. Its structure incorporates a thiadiazole ring, a pyrrolidine moiety, and multiple aromatic groups, contributing to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

Property Details
Molecular Formula C21H19FN4O3S
Molecular Weight 426.5 g/mol
CAS Number 1190285-30-3

The presence of the fluorobenzyl group in the compound enhances its lipophilicity and biological activity by improving binding affinity to various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), MCF7 (breast cancer).
  • IC50 Values : The compound showed IC50 values of approximately 4.37 µM against HepG2 and 8.03 µM against A549 cells .

The anticancer mechanisms attributed to this compound include:

  • Inhibition of DNA/RNA Synthesis : The thiadiazole ring is known to inhibit nucleic acid synthesis, which is critical in cancer cell proliferation .
  • Kinase Inhibition : The compound may inhibit key kinases involved in tumorigenesis, contributing to its anticancer effects .
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, as evidenced by increased caspase activation during treatment .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorobenzyl Group : This step often involves sulfonylation reactions using sulfonyl chlorides.
  • Coupling with Pyrrolidine Derivative : The final step involves forming an amide bond between the thiadiazole derivative and the pyrrolidine component under specific reaction conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits cell proliferation in various cancer cell lines, with notable potency against HepG2 and A549 cells.
    • Study Reference: Aliabadi et al. reported significant antiproliferative activity for similar thiadiazole derivatives against multiple cancer cell lines .
  • Mechanistic Insights : The mechanism by which this compound exerts its effects has been investigated through molecular docking studies and biochemical assays, revealing interactions with key cellular targets that modulate cell cycle progression and apoptosis pathways.
    • Study Reference: Western blotting analyses indicated that compounds with similar structures inhibit ERK1/2 pathways crucial for cancer cell survival .

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